molecular formula C18H19N3O5 B11522122 ethyl 6-amino-5-cyano-4-(2-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(2-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate

Cat. No.: B11522122
M. Wt: 357.4 g/mol
InChI Key: CZQYEYLEKIYJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-5-cyano-4-(2-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the class of 4H-pyran derivatives. These compounds are known for their diverse chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-(2-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method is the one-pot synthesis, which includes the reaction of ethyl acetoacetate, malononitrile, and an aromatic aldehyde (in this case, 2-nitrobenzaldehyde) in the presence of a catalyst. The reaction is usually carried out in an aqueous medium or under solvent-free conditions to promote environmental sustainability .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Catalysts like silica-bonded bis(hydrogensulphato)benzene (SiO2-BHSB) have been employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(2-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.

    Substitution: The cyano group can undergo nucleophilic substitution reactions, forming different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Scientific Research Applications

Chemistry

In chemistry, ethyl 6-amino-5-cyano-4-(2-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, derivatives of this compound are being explored for their pharmacological activities, including anti-inflammatory and antiviral properties. These activities are attributed to the compound’s ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specialized properties. Its versatility makes it valuable for developing new products with enhanced performance.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(2-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. In cancer cells, it may induce apoptosis by modulating signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-ethyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-propyl-4H-pyran-3-carboxylate

Uniqueness

Compared to similar compounds, ethyl 6-amino-5-cyano-4-(2-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new derivatives with enhanced properties.

Properties

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(2-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C18H19N3O5/c1-3-7-14-16(18(22)25-4-2)15(12(10-19)17(20)26-14)11-8-5-6-9-13(11)21(23)24/h5-6,8-9,15H,3-4,7,20H2,1-2H3

InChI Key

CZQYEYLEKIYJFU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.